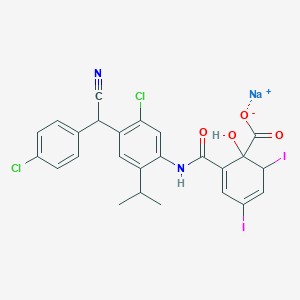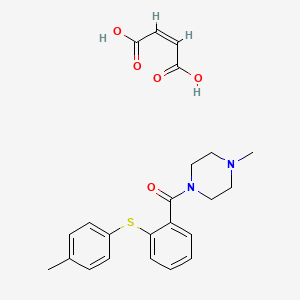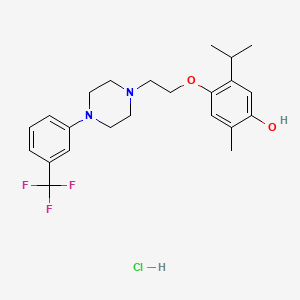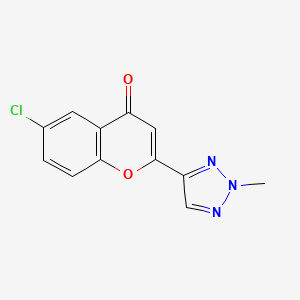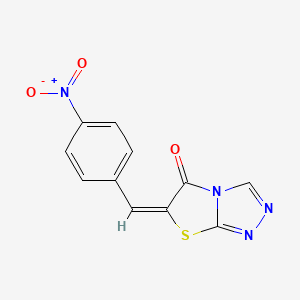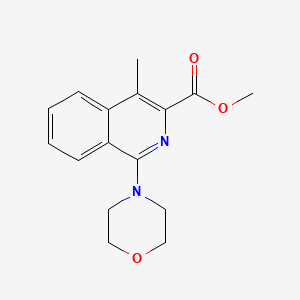
3-Isoquinolinecarboxylic acid, 4-methyl-1-(4-morpholinyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoquinolinecarboxylic acid, 4-methyl-1-(4-morpholinyl)-, methyl ester is a complex organic compound with a unique structure that includes an isoquinoline core, a carboxylic acid group, and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 4-methyl-1-(4-morpholinyl)-, methyl ester typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the isoquinoline core is replaced by the morpholine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Isoquinolinecarboxylic acid, 4-methyl-1-(4-morpholinyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the isoquinoline core to a tetrahydroisoquinoline derivative.
Substitution: Nucleophilic substitution reactions can replace the morpholine ring with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or tetrahydroisoquinoline derivatives.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Isoquinolinecarboxylic acid, 4-methyl-1-(4-morpholinyl)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Isoquinolinecarboxylic acid, 4-methyl-1-(4-morpholinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline-3-carboxylic acid: Shares the isoquinoline core but lacks the morpholine ring and ester group.
4-Methylisoquinoline: Similar structure but without the carboxylic acid and morpholine functionalities.
Morpholine derivatives: Compounds with the morpholine ring but different core structures.
Uniqueness
3-Isoquinolinecarboxylic acid, 4-methyl-1-(4-morpholinyl)-, methyl ester is unique due to its combination of the isoquinoline core, carboxylic acid group, and morpholine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
89928-79-0 |
|---|---|
Fórmula molecular |
C16H18N2O3 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
methyl 4-methyl-1-morpholin-4-ylisoquinoline-3-carboxylate |
InChI |
InChI=1S/C16H18N2O3/c1-11-12-5-3-4-6-13(12)15(17-14(11)16(19)20-2)18-7-9-21-10-8-18/h3-6H,7-10H2,1-2H3 |
Clave InChI |
SKRPVZOIWOQWCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C2=CC=CC=C12)N3CCOCC3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



